1,1-Dimethoxy-3-nitropropane

Descripción general

Descripción

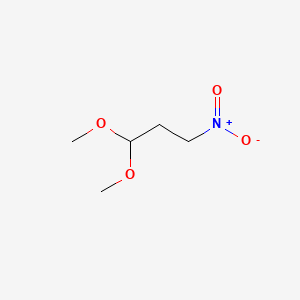

1,1-Dimethoxy-3-nitropropane is an organic compound with the molecular formula C5H11NO4 It is a nitroalkane derivative characterized by the presence of two methoxy groups and a nitro group attached to a propane backbone

Métodos De Preparación

1,1-Dimethoxy-3-nitropropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-nitropropanal with trimethoxymethane. The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the desired product yield . Another method involves the use of 3-nitropropionaldehyde dimethyl acetal as a starting material, which undergoes a series of chemical transformations to yield this compound .

Análisis De Reacciones Químicas

1,1-Dimethoxy-3-nitropropane undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amines or other reduced products.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1,1-Dimethoxy-3-nitropropane serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

- Nitroalkene Synthesis : DMNP has been utilized in the asymmetric conjugate addition (ACA) reactions involving diethylzinc and aliphatic nitroalkenes. Research indicates that DMNP can achieve high enantioselectivity and yield when used as a substrate in these reactions, demonstrating its efficacy as a precursor for synthesizing chiral compounds .

| Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Asymmetric Conjugate Addition | 79 | 86 |

Biological Applications

Research has indicated potential biological applications for DMNP, particularly in pharmacology and toxicology.

- Cholinesterase Inhibition : DMNP and related compounds have been studied for their cholinesterase inhibition properties, which are relevant in drug discovery for treating conditions like Alzheimer's disease. The inhibition of cholinesterase can enhance the levels of acetylcholine in the brain, potentially improving cognitive function .

Environmental Impact Studies

The environmental fate and toxicity of nitro compounds, including DMNP, have been investigated to understand their impact on ecosystems. Studies have shown that nitroalkanes can pose risks to human health and the environment due to their potential carcinogenic effects .

- Toxicological Assessments : Evaluations of DMNP's effects on human health have been conducted to assess its carcinogenic potential and other toxicological factors. These studies are crucial for regulatory assessments and safe handling practices in laboratories .

Case Studies and Research Findings

Several studies highlight the significance of this compound in various applications:

- Synthesis of Chiral Nitro Compounds : A study demonstrated that using DMNP in conjunction with copper-phosphoramidite catalysts led to the successful synthesis of chiral nitro compounds with high yields and selectivities .

- Enzymatic Reactions : Investigations into enzymatic activities involving nitronate monooxygenases (NMOs) have shown that compounds like DMNP can be substrates for these enzymes, which play a role in detoxifying metabolic poisons produced by plants .

- Drug Development : The exploration of DMNP's role as a precursor for biologically active molecules has opened avenues for developing new therapeutic agents targeting neurological disorders .

Mecanismo De Acción

The mechanism of action of 1,1-Dimethoxy-3-nitropropane involves its interaction with molecular targets through its nitro and methoxy groups. The nitro group can participate in redox reactions, while the methoxy groups can undergo nucleophilic substitution. These interactions can affect various biochemical pathways, depending on the specific application and context .

Comparación Con Compuestos Similares

1,1-Dimethoxy-3-nitropropane can be compared with other nitroalkane derivatives such as:

- Nitromethane

- Nitroethane

- 1-Nitropropane

- 2-Nitropropane

The methoxy groups provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Actividad Biológica

1,1-Dimethoxy-3-nitropropane is an organic compound with the molecular formula CHNO and a CAS number of 72447-81-5. This compound is characterized by the presence of two methoxy groups and a nitro group attached to a propane backbone. Its structural formula can be represented as follows:

- IUPAC Name : this compound

- Molecular Weight : 149.15 g/mol

- Canonical SMILES : COC(CCN+[O-])OC

This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. The nitro group in the structure is known to enhance biological activity through redox reactions, which can disrupt microbial cell functions. In laboratory studies, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that compounds with similar nitroalkane structures can induce apoptosis in cancer cells. The mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study: Cytotoxic Effects

In a controlled study, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation, with notable effects observed at concentrations above 50 µM. The study concluded that further exploration into its mechanisms could yield promising results for cancer therapeutics.

The biological activity of this compound can be attributed to its chemical structure:

- Nitro Group : Participates in redox reactions, potentially affecting cellular signaling pathways.

- Methoxy Groups : May undergo nucleophilic substitution reactions, allowing for further chemical modifications that enhance biological activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other nitroalkane derivatives:

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Nitromethane | CHNO | Moderate | Low |

| Nitroethane | CHNO | Moderate | Moderate |

| 1-Nitropropane | CHNO | Low | Low |

| 2-Nitropropane | CHNO | Low | Low |

| This compound | CHNO | High | High |

This table highlights that this compound demonstrates superior antimicrobial and anticancer activities compared to its counterparts.

Propiedades

IUPAC Name |

1,1-dimethoxy-3-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4/c1-9-5(10-2)3-4-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKDVDXMMSCFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406743 | |

| Record name | 1,1-dimethoxy-3-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72447-81-5 | |

| Record name | 1,1-dimethoxy-3-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.